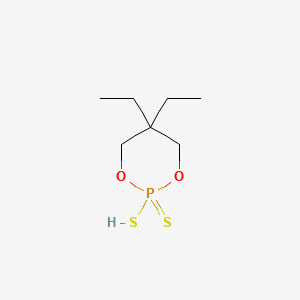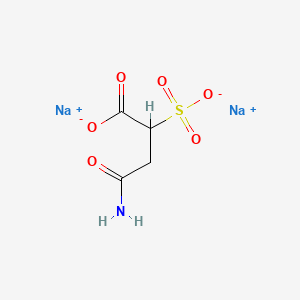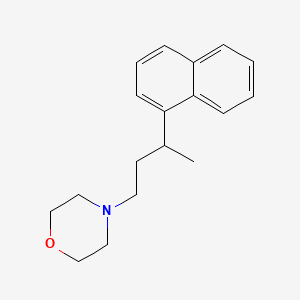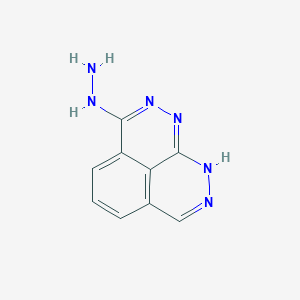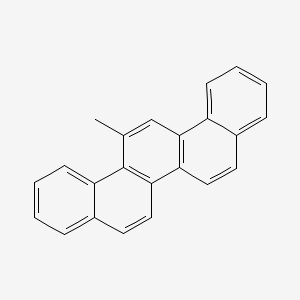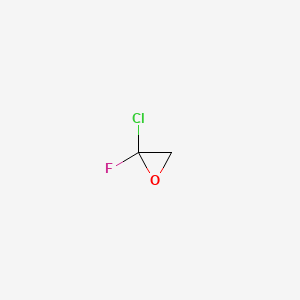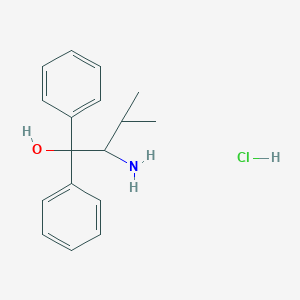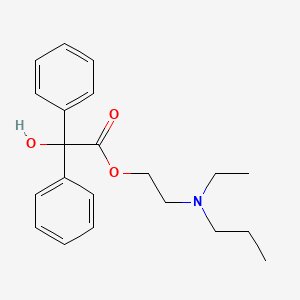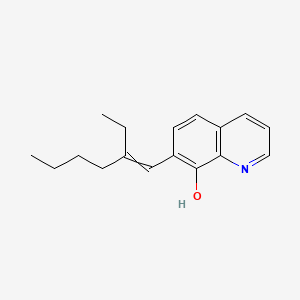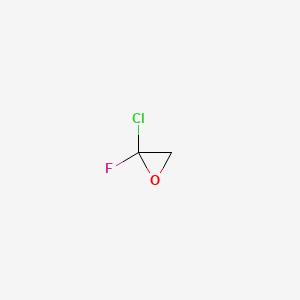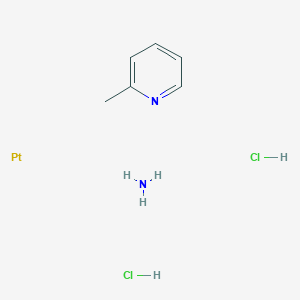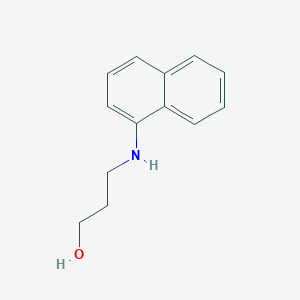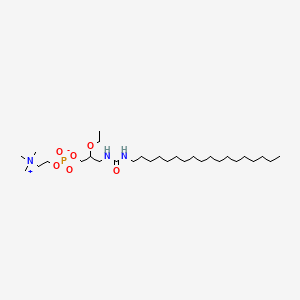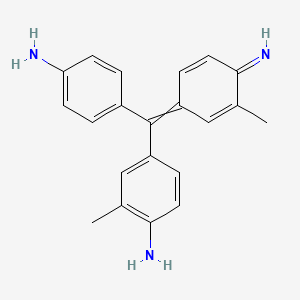
Carbol-fuchsin free base
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Carbol-fuchsin free base is synthesized by dissolving basic fuchsin in ethanol and then adding phenol. The mixture is heated gently to ensure complete dissolution . The preparation involves:
- Dissolving 10 grams of basic fuchsin in 30 ml of ethanol.
- Adding the remaining quantity of ethanol and mixing well.
- Adding phenol to the solution and heating gently .
Industrial Production Methods
In industrial settings, this compound is produced in larger quantities using similar methods but with scaled-up equipment. The process involves precise control of temperature and mixing to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
Carbol-fuchsin free base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other forms of fuchsin.
Substitution: The phenol group in carbol-fuchsin can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include different derivatives of fuchsin, which can be used for various staining and diagnostic purposes .
科学的研究の応用
Carbol-fuchsin free base has a wide range of applications in scientific research:
Chemistry: Used as a staining agent in various chemical analyses.
Biology: Essential in microbiology for staining mycobacteria and other acid-fast bacteria.
Medicine: Used in diagnostic procedures to identify bacterial infections.
Industry: Employed in the production of dyes and other staining agents.
作用機序
The mechanism of action of carbol-fuchsin free base involves its ability to penetrate the waxy cell walls of mycobacteria. The phenol component facilitates the dye’s entry into the cell wall, where it binds to the mycolic acids. This binding allows the bacteria to retain the red color of the dye even after decolorization with acid-alcohol . The compound’s effectiveness is due to its lipid-soluble nature, which enables it to penetrate and stain the bacterial cells .
類似化合物との比較
Carbol-fuchsin free base is unique compared to other staining agents due to its strong affinity for mycolic acids in bacterial cell walls. Similar compounds include:
Basic Fuchsin: Used in Gram staining and other microbiological techniques.
Acid Fuchsin: Employed in histology for staining connective tissues.
Methylene Blue: Used as a counterstain in various staining procedures.
This compound stands out for its specific application in acid-fast staining, making it indispensable in microbiological diagnostics .
特性
CAS番号 |
682730-74-1 |
|---|---|
分子式 |
C21H21N3 |
分子量 |
315.4 g/mol |
IUPAC名 |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline |
InChI |
InChI=1S/C21H21N3/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17/h3-12,23H,22,24H2,1-2H3 |
InChIキー |
RJAMLLTWCQCKGI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


